molecular formula C10H9ClF2O2S B14060412 1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one

Cat. No.: B14060412
M. Wt: 266.69 g/mol
InChI Key: NGRLVORHDUDREN-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C10H9ClF2O2S This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro, difluoromethoxy, and mercapto groups onto the phenyl ring, followed by the formation of the propan-2-one backbone. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby modulating their activity. The difluoromethoxy and mercapto groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C10H9ClF2O2S

Molecular Weight

266.69 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)6-2-3-8(16)7(4-6)15-10(12)13/h2-4,9-10,16H,1H3

InChI Key

NGRLVORHDUDREN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)S)OC(F)F)Cl

Origin of Product

United States

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